Acid Dissociation Constant (pKa) Distinguishes Ionization Behavior from Para-Pyridinyl Isomer
The predicted acid pKa of 4-(pyridin-3-ylmethoxy)benzoic acid is 4.20 [1]. In contrast, the 4-(pyridin-4-ylmethoxy)benzoic acid isomer is predicted to have a pKa of 3.91 [2]. This difference of ~0.3 log units, while modest, corresponds to a roughly two-fold difference in the ratio of ionized to neutral species at pH values near physiological range, which can significantly impact passive membrane permeability and solubility in biorelevant media.
| Evidence Dimension | Acid dissociation constant (pKa) of the carboxylic acid group |
|---|---|
| Target Compound Data | pKa = 4.20 (predicted) |
| Comparator Or Baseline | 4-(Pyridin-4-ylmethoxy)benzoic acid: pKa = 3.91 (predicted) |
| Quantified Difference | ΔpKa ≈ 0.29 units (target compound is a weaker acid) |
| Conditions | In silico prediction (software/method not specified in source databases) |
Why This Matters
Procurement of the correct isomer ensures consistent ionization-dependent properties such as solubility and permeability in biological assays, where even small pKa shifts can alter cellular uptake and distribution.
- [1] Chembase. 4-(pyridin-3-ylmethoxy)benzoic acid. Chembase ID 117488. Accessed 2026. View Source
- [2] Chembase. 4-(pyridin-4-ylmethoxy)benzoic acid. Chembase ID corresponding to CAS 923216-85-7. Accessed 2026. View Source
